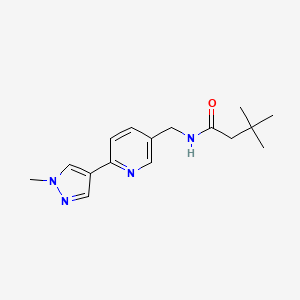

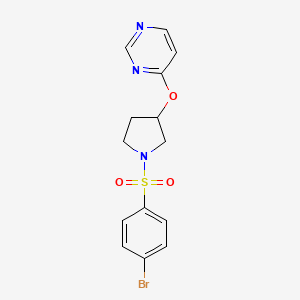

3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring and an amide group . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through intermediate derivatization methods (IDMs) . For example, pyrazole derivatives can be synthesized by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, 1H NMR, 13C NMR, and HRMS .Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Research has shown that certain pyrazole derivatives, including our compound of interest, display potent antileishmanial activity. Specifically, 3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide (referred to as compound 13) demonstrated remarkable efficacy against Leishmania aethiopica clinical isolates. Its in vitro antipromastigote activity was significantly higher than standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further support its effectiveness by revealing favorable interactions with Lm-PTR1, a potential drug target for leishmaniasis treatment.

Antimalarial Potential

Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a global health challenge. Existing antimalarial drugs face limitations due to drug resistance. However, hydrazine-coupled pyrazole derivatives, including our compound, offer promise. Compounds 14 and 15 exhibited substantial inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively. These findings suggest that 3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide derivatives could serve as effective antimalarial agents .

Anti-Tubercular Activity

In another context, imidazole-containing compounds related to pyrazoles have been investigated for their therapeutic potential. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis strains . Although not directly the same compound, this highlights the broader impact of pyrazole-based structures in combating infectious diseases.

Neurotoxicity Assessment

A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (referred to as B4), was studied for its neurotoxic potential. Researchers investigated its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins. This study provides valuable insights into the safety profile of pyrazoline derivatives .

Drug Development Prospects

Given the compound’s multifaceted pharmacological effects, it holds promise as a potential pharmacophore for developing safe and effective drugs. Researchers are actively investigating its structure-activity relationships and optimizing its properties for clinical applications.

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to display superior antipromastigote activity, which is a crucial step in the life cycle of leishmania parasites .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been found to have significant inhibitory effects against leishmania aethiopica clinical isolate and plasmodium berghei infected mice .

Result of Action

Pyrazole derivatives have been found to display superior antipromastigote activity, which is a crucial step in the life cycle of leishmania parasites .

properties

IUPAC Name |

3,3-dimethyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-16(2,3)7-15(21)18-9-12-5-6-14(17-8-12)13-10-19-20(4)11-13/h5-6,8,10-11H,7,9H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLORHRPWHQQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC1=CN=C(C=C1)C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2480051.png)

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2480053.png)

![Ethyl 2-[(4-benzylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2480056.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480062.png)